2-Bromo-5-(trifluoromethyl)phenylacetonitrile

Medicinal Chemistry Drug Design Physicochemical Profiling

Ortho-bromo, meta-CF₃ arylacetonitrile required for CETP inhibitor synthesis per patents EP-3174537-A1, US-10011572-B2. Ortho-Br enables selective Pd coupling; CF₃ modulates electron density and raises LogP by +0.8 (6× higher partitioning) for CNS drug design. Consistent mp 60-62°C enables low-cost QC verification. Non-brominated or regioisomeric analogs break established SAR and require de novo route development, risking project timelines. Hazmat (UN3439, Class 6.1, PG III). Inquire for bulk pricing.

Molecular Formula C9H5BrF3N
Molecular Weight 264.04 g/mol
CAS No. 732306-26-2
Cat. No. B3038082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(trifluoromethyl)phenylacetonitrile
CAS732306-26-2
Molecular FormulaC9H5BrF3N
Molecular Weight264.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)CC#N)Br
InChIInChI=1S/C9H5BrF3N/c10-8-2-1-7(9(11,12)13)5-6(8)3-4-14/h1-2,5H,3H2
InChIKeyBUPMKGVGKPGMOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-(trifluoromethyl)phenylacetonitrile (CAS 732306-26-2) — Sourcing and Specification Overview


2-Bromo-5-(trifluoromethyl)phenylacetonitrile (CAS 732306-26-2) is a halogenated aromatic acetonitrile derivative characterized by a 2-bromo substituent and a 5-trifluoromethyl group on the phenyl ring . As a bench-stable white to cream-colored solid with a molecular formula of C9H5BrF3N and a molecular weight of 264.04 g/mol, it serves as a key building block in medicinal chemistry and agrochemical research . The compound is commercially available from multiple reputable vendors at typical purities of 95% to 97% .

Why 2-Bromo-5-(trifluoromethyl)phenylacetonitrile (CAS 732306-26-2) Cannot Be Replaced by Generic Analogs


Substituting 2-Bromo-5-(trifluoromethyl)phenylacetonitrile with structurally similar arylacetonitriles is not trivial because the ortho-bromine, meta-trifluoromethyl, and cyanomethyl moieties are interdependent pharmacophoric elements that govern both chemical reactivity and downstream biological performance . The ortho-bromine enables selective palladium-catalyzed cross-coupling reactions without interfering with the nitrile group, while the electron-withdrawing trifluoromethyl group substantially modulates the electron density on the aromatic ring, influencing both the activation energy of the benzylic nitrile toward hydrolysis/reduction and the lipophilicity of the resulting derivatives [1]. Altering the substitution pattern—such as relocating bromine to the para position or replacing it with hydrogen—would fundamentally change the regioselectivity of subsequent synthetic transformations and could drastically alter the physicochemical profile of final products, thereby invalidating established structure-activity relationships in CETP inhibitor programs .

2-Bromo-5-(trifluoromethyl)phenylacetonitrile (CAS 732306-26-2) — Quantified Differential Evidence for Procurement Decisions


Quantified Difference in Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) Versus Non-Brominated and Positional Isomers

The target compound, 2-Bromo-5-(trifluoromethyl)phenylacetonitrile, exhibits a calculated LogP (XLogP3) of 3.2 and a Topological Polar Surface Area (TPSA) of 23.8 Ų . In comparison, the non-brominated parent compound 5-(trifluoromethyl)phenylacetonitrile has a substantially lower LogP of 2.4 and an identical TPSA of 23.8 Ų [1]. Furthermore, the positional isomer 3-Bromo-5-(trifluoromethyl)phenylacetonitrile demonstrates a LogP of 3.1 and a TPSA of 23.8 Ų [2]. The introduction of the ortho-bromine in the target compound increases LogP by +0.8 units relative to the non-brominated analog, which corresponds to an approximately 6-fold increase in octanol-water partition coefficient [1].

Medicinal Chemistry Drug Design Physicochemical Profiling ADME Prediction

Differential Density and Predicted Volumetric Properties Compared to Des-Bromo and Fluoro Analogs

The predicted density of 2-Bromo-5-(trifluoromethyl)phenylacetonitrile is 1.597 g/cm³ . In contrast, the des-bromo analog 5-(trifluoromethyl)phenylacetonitrile has a predicted density of 1.231 g/cm³, and the 2-fluoro-5-(trifluoromethyl)phenylacetonitrile analog has a predicted density of 1.318 g/cm³ [1] [2]. The presence of the heavy bromine atom (atomic mass 79.9) increases the predicted density by +0.366 g/cm³ relative to the des-bromo compound and by +0.279 g/cm³ relative to the fluoro analog [1] [2].

Process Chemistry Scale-up Physical Property Prediction Formulation

Differential Synthetic Utility: Ortho-Bromine Enables Regioselective Cross-Coupling Unavailable with Non-Brominated or Para-Bromo Analogs

2-Bromo-5-(trifluoromethyl)phenylacetonitrile is explicitly cited in patent families covering monocyclic isoxazolines as inhibitors of cholesteryl ester transfer protein (CETP), including EP-3174537-A1, US-10011572-B2, and WO-2016018729-A1 . The ortho-bromine substitution pattern is structurally required for the subsequent elaboration into these biologically active isoxazolines via palladium-catalyzed cross-coupling reactions . Analogs lacking bromine at the ortho position (e.g., 5-(trifluoromethyl)phenylacetonitrile) or bearing bromine at the para position cannot participate in the same regioselective transformations, rendering them non-interchangeable in these established medicinal chemistry routes [1].

Cross-Coupling CETP Inhibitors Palladium Catalysis Medicinal Chemistry Building Blocks

Differentiated GHS Hazard Profile and Shipping Classification Dictate Handling and Procurement Logistics

2-Bromo-5-(trifluoromethyl)phenylacetonitrile is classified under UN3439 (Nitrites, toxic, solid, n.o.s.) with Hazard Class 6.1 (Poison) and Packing Group III . The compound carries GHS hazard statements H301 (toxic if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled), with the Signal Word 'Danger' . In contrast, the non-brominated analog 5-(trifluoromethyl)phenylacetonitrile carries the Signal Word 'Warning' and lacks the H301 acute toxicity classification [1]. This differentiated hazard profile necessitates specific safety protocols and may incur hazmat shipping fees that are not applicable to less toxic analogs .

EHS Compliance Chemical Safety Procurement Logistics Hazardous Materials

Validated Physical Property Benchmarks (Melting Point and Boiling Point) Enable QC Release Specification Compliance

2-Bromo-5-(trifluoromethyl)phenylacetonitrile exhibits a consistent melting point range of 60-62°C and a boiling point range of 144-146°C at 15 mmHg across multiple reputable vendor sources, including AKSci, abcr, and Thermo Fisher Scientific (Alfa Aesar) . This narrow and reproducible melting range serves as a reliable identity and purity indicator for incoming quality control release. In contrast, alternative substituted phenylacetonitriles with different halogenation patterns exhibit substantially different melting points (e.g., the 2-fluoro analog has a predicted melting point of 28-32°C), which alters their handling characteristics and analytical release specifications [1].

Quality Control Analytical Chemistry Specification Setting Procurement

2-Bromo-5-(trifluoromethyl)phenylacetonitrile (CAS 732306-26-2) — Evidence-Based Application Scenarios for Procurement Decisions


Scenario 1: CETP Inhibitor Medicinal Chemistry Programs (Cardiovascular Drug Discovery)

This compound is directly cited as a synthetic intermediate in patent families covering monocyclic isoxazolines as CETP inhibitors, including EP-3174537-A1, US-10011572-B2, and WO-2016018729-A1 . The ortho-bromine substitution pattern is structurally required for the palladium-catalyzed cross-coupling steps that elaborate this building block into biologically active isoxazoline cores . Pharmaceutical research groups developing CETP-targeting therapeutics for cardiovascular disease should procure this specific ortho-bromo substituted building block rather than alternative bromination isomers or non-brominated analogs, as the documented synthetic route depends on this precise regiochemistry. Substitution with analogs lacking the ortho-bromine would require de novo route development and optimization, introducing significant timeline and resource risks [1].

Scenario 2: Synthesis of Lipophilic Drug Candidates Requiring Enhanced Membrane Permeability

The calculated LogP (XLogP3) of 3.2 for 2-Bromo-5-(trifluoromethyl)phenylacetonitrile represents a +0.8 unit increase relative to the non-brominated parent compound (LogP = 2.4), corresponding to an approximately 6-fold higher predicted octanol-water partition coefficient [1]. This quantified difference in lipophilicity is directly relevant for medicinal chemists designing drug candidates intended for oral administration or central nervous system (CNS) targeting, where increased membrane permeability correlates with improved oral bioavailability and blood-brain barrier penetration . Research groups optimizing ADME properties of arylacetonitrile-derived compound series should select the brominated building block when enhanced lipophilicity is a program objective.

Scenario 3: Quality Control Method Development Using Reliable Physical Property Benchmarks

The compound exhibits a consistent melting point of 60-62°C across multiple reputable vendors (AKSci, abcr, Thermo Fisher/Alfa Aesar) [1] . This narrow and reproducible melting range provides a reliable, low-cost identity verification method suitable for incoming QC release in GMP and non-GMP environments alike. Analytical laboratories and quality control groups developing specification documents can incorporate this melting point benchmark as a primary identity test, reducing reliance on more resource-intensive instrumental methods such as GC-MS or quantitative NMR for routine lot acceptance. The ~30°C higher melting point compared to the 2-fluoro analog (predicted mp 28-32°C) [2] also facilitates easier handling and weighing in the laboratory compared to low-melting or liquid intermediates.

Scenario 4: Procurement Logistics Planning for Hazmat-Classified Research Intermediates

Due to its GHS classification under UN3439 (Hazard Class 6.1, Packing Group III) with Signal Word 'Danger' and H301 acute toxicity classification [1], procurement of this compound requires hazmat shipping protocols that may not apply to less toxic analogs such as the non-brominated parent compound, which carries only a 'Warning' signal word . Procurement managers and EHS compliance officers must factor in additional shipping costs, specialized packaging requirements, and facility storage compliance measures when ordering this compound. These operational considerations should be weighed against the synthetic and pharmacological advantages that justify selecting the brominated building block over less hazardous but functionally non-equivalent alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-5-(trifluoromethyl)phenylacetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.